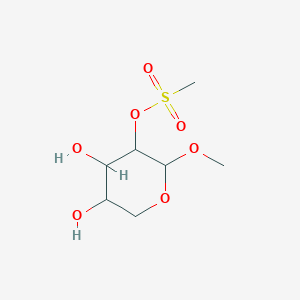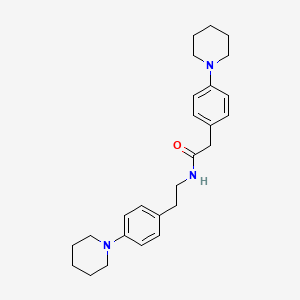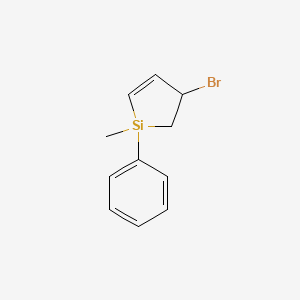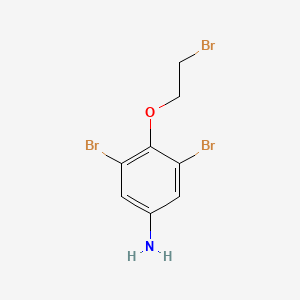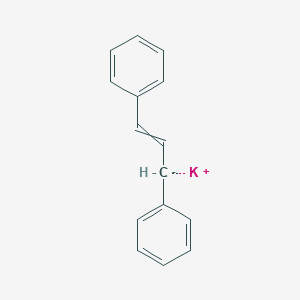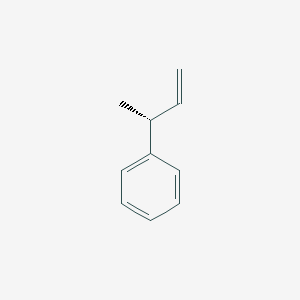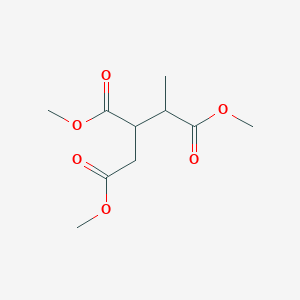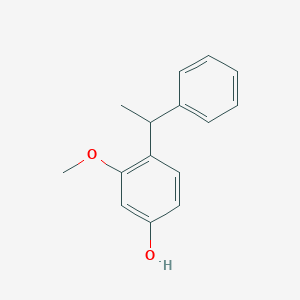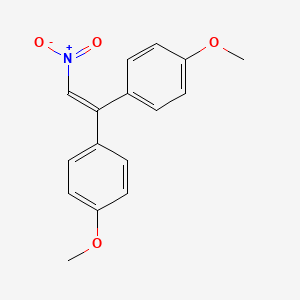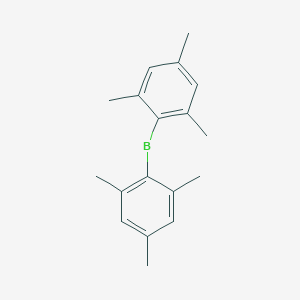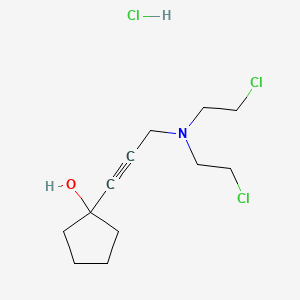
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is a complex organic compound that features a cyclopentanol moiety linked to a propynyl group substituted with a bis-(2-chloroethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride typically involves multiple steps. One common route starts with the preparation of the cyclopentanol derivative, which is then subjected to a series of reactions to introduce the propynyl and bis-(2-chloroethyl)amino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the propynyl group or the bis-(2-chloroethyl)amino group.
Substitution: The chlorine atoms in the bis-(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride involves its interaction with cellular components. The bis-(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Nitrogen Mustards: Compounds like melphalan and cyclophosphamide share the bis-(2-chloroethyl)amino functional group and are used in chemotherapy.
Cyclopentanol Derivatives: Other cyclopentanol derivatives may have different substituents but share the cyclopentanol core structure.
Uniqueness
Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is unique due to its combination of a cyclopentanol moiety with a propynyl group and a bis-(2-chloroethyl)amino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
40415-94-9 |
|---|---|
Molecular Formula |
C12H20Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1-[3-[bis(2-chloroethyl)amino]prop-1-ynyl]cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H19Cl2NO.ClH/c13-7-10-15(11-8-14)9-3-6-12(16)4-1-2-5-12;/h16H,1-2,4-5,7-11H2;1H |
InChI Key |
OFRKYYWMHMDQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CCN(CCCl)CCCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

